SERT Binding Affinity: 5-Bromodescyano Citalopram (Racemic) vs. Citalopram
In a direct head‑to‑head radioligand displacement assay, racemic 5-Bromodescyano Citalopram (compound (±)-5) exhibited a SERT Ki of 1.04 ± 0.126 nM, which is 1.87‑fold more potent than the Ki of the parent drug citalopram (1.94 ± 0.198 nM) measured under identical conditions . The improved affinity indicates that the 5‑bromo substitution is not merely tolerated but actively enhances binding to the SERT orthosteric site relative to the 5‑cyano group .
| Evidence Dimension | SERT binding affinity (Ki) |
|---|---|
| Target Compound Data | 1.04 ± 0.126 nM (racemic (±)-5-Bromodescyano Citalopram) |
| Comparator Or Baseline | 1.94 ± 0.198 nM (racemic citalopram, compound (±)-1) |
| Quantified Difference | 1.87‑fold lower Ki (greater binding affinity) for the 5‑Br analogue |
| Conditions | [3H]citalopram displacement in rat brain stem homogenates; Ki calculated via Cheng–Prusoff equation |
Why This Matters
A nearly 2‑fold higher SERT binding affinity distinguishes this impurity from the parent drug API, which directly impacts assay sensitivity requirements and means that citalopram calibrators cannot be used as surrogates for quantifying this impurity in release testing.
- [1] Zhang P, Cyriac G, Kopajtic T, Zhao Y, Javitch JA, Katz JL, Newman AH. J Med Chem. 2010;53(16):6112-6121. Table 1. View Source
